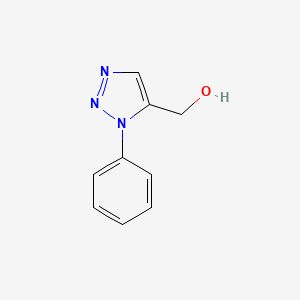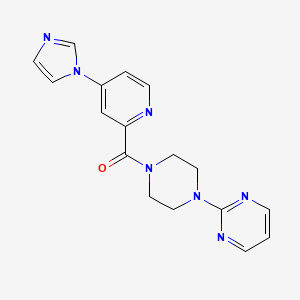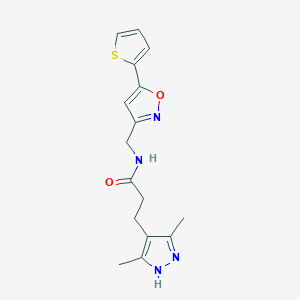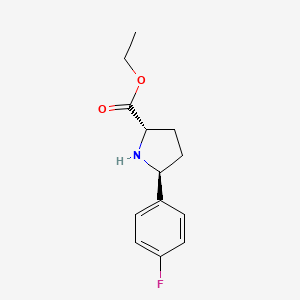
Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate, also known as EFDP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EFDP is a pyrrolidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a role in learning and memory. Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate binds to the glycine binding site of the NMDA receptor, which results in the inhibition of the receptor's activity. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and an increase in the levels of neurotransmitters such as serotonin and dopamine.
Effets Biochimiques Et Physiologiques
Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has been shown to have anti-inflammatory and analgesic effects, which are attributed to its inhibition of pro-inflammatory cytokine production. Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has also been shown to have antidepressant and anxiolytic effects, which are attributed to its increase in the levels of serotonin and dopamine in the brain. Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has been shown to have low toxicity and no significant adverse effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has advantages in lab experiments due to its low toxicity and lack of significant adverse effects. However, Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate's mechanism of action is not fully understood, and its effects may vary depending on the dosage and administration route. Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate's effects on human subjects are not yet fully understood, and further studies are needed to determine its safety and efficacy.
Orientations Futures
Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has potential applications in the treatment of various conditions such as inflammation, pain, depression, and anxiety. Future research could explore the optimal dosage and administration route of Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate, as well as its effects on human subjects. Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate could also be studied for its potential as a treatment for other conditions such as schizophrenia and addiction. Further studies could also explore the potential of Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate as a tool in neuroscience research, as its inhibition of the NMDA receptor could provide insights into the role of the receptor in learning and memory.
Méthodes De Synthèse
Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has been synthesized using various methods, such as the Hantzsch reaction, the Mannich reaction, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of ethyl acetoacetate, 4-fluoroaniline, and glutaraldehyde in the presence of ammonium acetate and ethanol. The Mannich reaction involves the condensation of ethyl acetoacetate, 4-fluoroaniline, and formaldehyde in the presence of hydrochloric acid and ethanol. The Pictet-Spengler reaction involves the condensation of 4-fluoroaniline and ethyl acetoacetate in the presence of sulfuric acid and acetic anhydride.
Applications De Recherche Scientifique
Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has been studied for its potential therapeutic applications, such as its anti-inflammatory and analgesic effects. Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has also been studied for its potential as an antidepressant and anxiolytic agent. Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation.
Propriétés
IUPAC Name |
ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-2-17-13(16)12-8-7-11(15-12)9-3-5-10(14)6-4-9/h3-6,11-12,15H,2,7-8H2,1H3/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOOFZWQLXTMLV-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2S,5S)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide](/img/structure/B2617186.png)
![Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/no-structure.png)
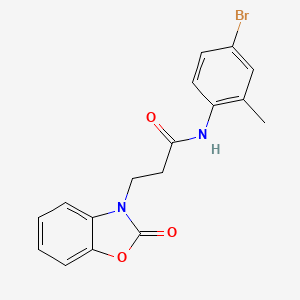
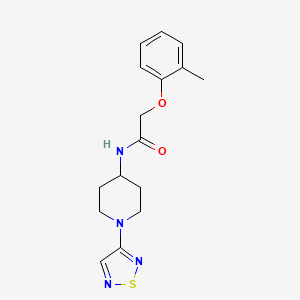
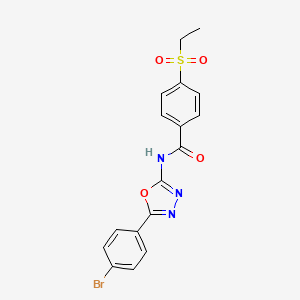
![6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2617197.png)
![2-methoxy-5-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2617198.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2617200.png)
![Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate](/img/structure/B2617201.png)
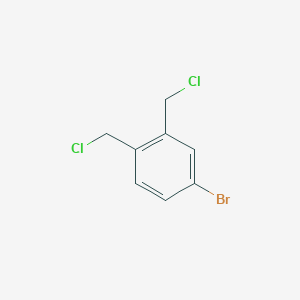
![5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde](/img/structure/B2617203.png)
